

An In-depth Technical Guide to Phenethyl Butyrate: Nomenclature, Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Phenethyl butyrate

Cat. No.: B086197

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This technical guide provides a comprehensive overview of **phenethyl butyrate**, a significant ester in the fields of flavor, fragrance, and pharmaceutical sciences. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, physicochemical properties, synthesis, analytical methodologies, biological significance, and applications. The information is presented to not only inform but also to explain the causality behind its characteristics and uses, ensuring a thorough understanding for practical application.

Introduction: The Multifaceted Nature of Phenethyl Butyrate

Phenethyl butyrate, the butanoate ester of 2-phenylethanol, is a colorless liquid celebrated for its pleasant, warm, floral, and fruity aroma, often reminiscent of roses and honey. While its primary commercial applications are in the flavor and fragrance industries, its unique chemical structure and the biological activity of its metabolites have garnered increasing interest in scientific research and pharmaceutical development.^[1] This guide will explore the foundational knowledge required to work with this versatile compound, from its basic identification to its potential therapeutic applications.

Nomenclature and Identification: A Comprehensive Reference

Accurate identification of a chemical compound is paramount for reproducible research.

Phenethyl butyrate is known by a variety of synonyms and is classified under several regulatory and chemical inventory systems. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-phenylethyl butanoate.^[2]

Below is a comprehensive table of its identifiers and alternative names found in scientific literature and databases.

Identifier Type	Value	Source
IUPAC Name	2-phenylethyl butanoate	PubChem ^[2]
CAS Number	103-52-6	Sigma-Aldrich ^[3] , Chem-Impex ^[4]
Molecular Formula	C ₁₂ H ₁₆ O ₂	PubChem ^[2]
Molecular Weight	192.25 g/mol	PubChem ^[2] , Sigma-Aldrich ^[3]
FEMA Number	2861	FEMA ^[5] , Sigma-Aldrich ^[3]
EC Number	203-119-8	Sigma-Aldrich ^[3]
JECFA Number	991	JECFA ^[5] , WHO ^[6]
UNII	02E08ZN98R	The Good Scents Company ^[1]
Synonyms	Phenylethyl butyrate, 2-Phenylethyl butyrate, Benzylcarbiny butyrate, Butanoic acid, 2-phenylethyl ester, Butyric acid, phenethyl ester, Phenethyl butanoate, β-Phenylethyl butyrate	PubChem ^[2] , The Good Scents Company ^[1] , GSRs ^[7]

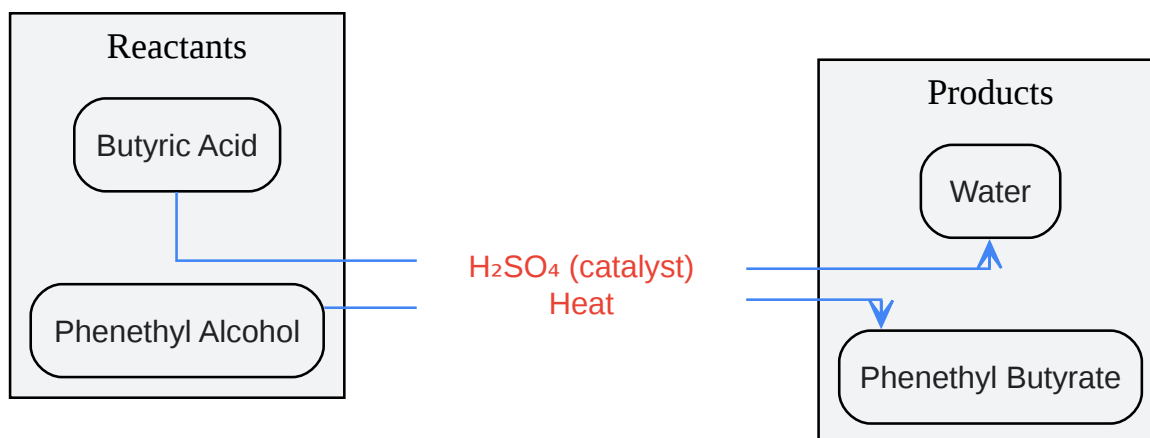
Physicochemical Properties

Understanding the physicochemical properties of **phenethyl butyrate** is crucial for its handling, formulation, and analysis. These properties dictate its solubility, volatility, and interactions with other molecules.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	Chem-Impex[4], ChemBK[8]
Odor	Fruity, floral (rose), honey-like	ChemBK[8]
Boiling Point	260 °C (lit.)	ChemBK[8]
Density	0.994 g/mL at 25 °C (lit.)	ChemBK[8]
Refractive Index	n _{20/D} 1.49 (lit.)	ChemBK[8]
Flash Point	>230 °F (>110 °C)	ChemBK[8]
Solubility	Insoluble in water; soluble in ethanol and oils	ChemBK[8]
Vapor Pressure	11.45 Pa at 25 °C	ChemBK[8]
LogP	3.1	Scent.vn[6]

Synthesis and Manufacturing

The most common method for synthesizing **phenethyl butyrate** is through the Fischer esterification of phenethyl alcohol with butyric acid, typically in the presence of an acid catalyst like sulfuric acid. This is a reversible condensation reaction where a molecule of water is eliminated.



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Caption: Fischer esterification of phenethyl alcohol and butyric acid.

Experimental Protocol: Fischer Esterification

The following is a representative, step-by-step methodology for the laboratory-scale synthesis of **phenethyl butyrate**.

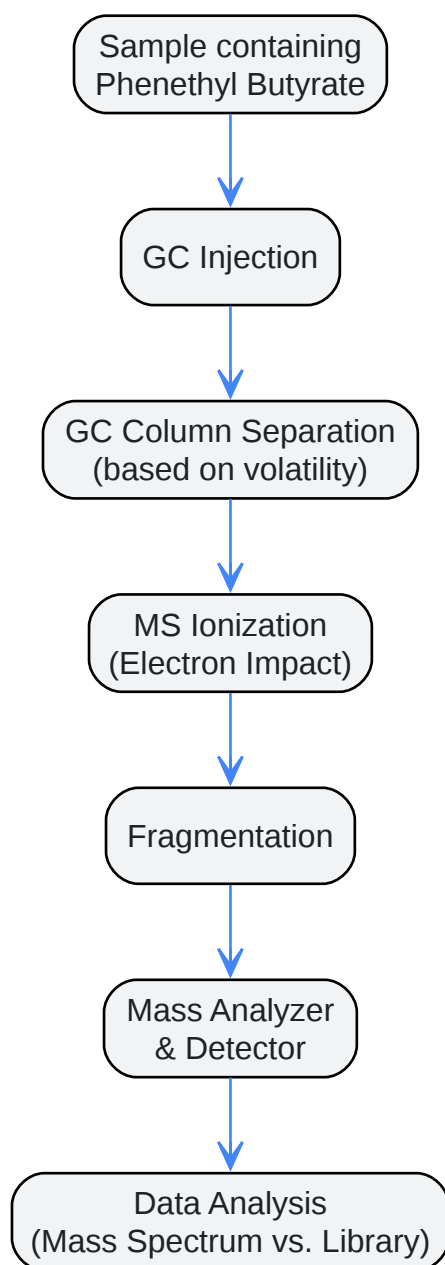
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 mole of phenethyl alcohol and 1.2 moles of butyric acid. The excess butyric acid helps to shift the equilibrium towards the product side.
- **Catalyst Addition:** Slowly and with caution, add 0.1 moles of concentrated sulfuric acid to the reaction mixture while stirring.
- **Reflux:** Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After cooling to room temperature, transfer the mixture to a separatory funnel.
- **Washing:**
 - Wash the organic layer with an equal volume of water to remove the majority of the unreacted alcohol and some acid.

- Next, wash with a saturated sodium bicarbonate solution to neutralize the remaining butyric acid and the sulfuric acid catalyst. Be cautious as carbon dioxide will be evolved.
- Finally, wash with a saturated sodium chloride solution (brine) to remove any remaining water-soluble components.
- Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.
- Purification: Purify the crude **phenethyl butyrate** by vacuum distillation to obtain the final product.

Analytical Methodologies

The identification and quantification of **phenethyl butyrate**, whether as a pure substance or in a complex matrix, rely on modern analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for analyzing volatile compounds like **phenethyl butyrate**. GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while MS provides identification based on the mass-to-charge ratio of the fragmented molecules.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR are invaluable for the structural elucidation of **phenethyl butyrate**, confirming the connectivity of atoms within the molecule.
- High-Performance Liquid Chromatography (HPLC): While less common for such a volatile compound, HPLC can be used for the analysis of **phenethyl butyrate**, especially for non-volatile impurities.



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Caption: Workflow for the analysis of **phenethyl butyrate** by GC-MS.

Metabolism and Biological Activity

Upon ingestion, esters like **phenethyl butyrate** are expected to be rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and liver into their constituent alcohol and carboxylic acid.[9] In this case, **phenethyl butyrate** is metabolized into phenethyl alcohol and butyric acid (butyrate).

Biological Significance of Metabolites

- **Phenethyl Alcohol:** This alcohol is further metabolized and is generally considered to have low toxicity.
- **Butyrate:** Butyrate is a short-chain fatty acid (SCFA) with well-documented and significant biological roles, particularly in gut health. It is a primary energy source for colonocytes, the cells lining the colon.^[10] Furthermore, butyrate is a known histone deacetylase (HDAC) inhibitor, which allows it to modulate gene expression.^[10] This activity is linked to its anti-inflammatory and anti-cancer properties.

Potential Therapeutic Applications

A notable study has demonstrated that **phenethyl butyrate** can enhance the potency of second-line drugs against clinical isolates of *Mycobacterium tuberculosis*.^{[9][11]} It is proposed to inhibit the EthR repressor, leading to increased expression of EthA, an enzyme required to activate the prodrug ethionamide.^[11] This suggests a potential role for **phenethyl butyrate** as an adjunctive therapy in treating tuberculosis.

The biological activities of its metabolite, butyrate, also open up avenues for research into the therapeutic potential of **phenethyl butyrate** in gastrointestinal disorders such as inflammatory bowel disease and certain cancers.^[10]

Safety and Toxicology

Phenethyl butyrate has been evaluated for safety by various regulatory bodies and is generally recognized as safe (GRAS) for its use as a flavoring agent.^[2]

- **Genotoxicity:** Studies have shown that **phenethyl butyrate** is not expected to be genotoxic.^[9]
- **Repeated Dose Toxicity:** While direct data is limited, read-across studies to its metabolites, phenethyl alcohol and butyric acid, indicate a low concern for repeated dose toxicity at current levels of use.^[9]
- **Skin Sensitization:** It is not considered to be a significant skin sensitizer under the current declared levels of use in fragrances.^[9]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[\[2\]](#)[\[6\]](#)

Applications in Research and Drug Development

Beyond its primary use in flavors and fragrances, **phenethyl butyrate** serves several important functions for the scientific community.

- **Model Compound:** Its simple ester structure makes it a useful model compound for studying esterase activity and the chemical processes of esterification and hydrolysis.[\[1\]](#)
- **Drug Formulation:** There is interest in its use as a potential excipient in drug formulations to improve the solubility and stability of active pharmaceutical ingredients.[\[1\]](#)
- **Tuberculosis Research:** As previously mentioned, its ability to boost the efficacy of anti-tuberculosis drugs presents a significant area for further research and potential drug development.[\[9\]](#)[\[11\]](#)
- **Prodrug Potential:** Given that it is a stable ester that releases the biologically active SCFA butyrate upon hydrolysis, **phenethyl butyrate** could be investigated as a more palatable and stable prodrug for delivering butyrate to the gastrointestinal tract.

Conclusion

Phenethyl butyrate is a compound with a rich profile, extending far beyond its pleasant aroma. For researchers and drug development professionals, it offers a unique combination of established safety, interesting biological activity through its metabolites, and potential applications in enhancing drug efficacy and formulation. A thorough understanding of its nomenclature, properties, and synthesis is the foundation for unlocking its full potential in scientific and therapeutic contexts.

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